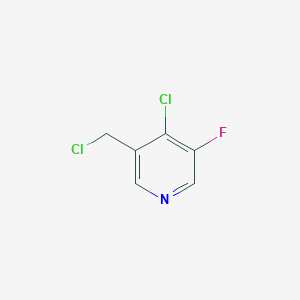

4-Chloro-3-(chloromethyl)-5-fluoropyridine

CAS No.:

Cat. No.: VC20343560

Molecular Formula: C6H4Cl2FN

Molecular Weight: 180.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4Cl2FN |

|---|---|

| Molecular Weight | 180.00 g/mol |

| IUPAC Name | 4-chloro-3-(chloromethyl)-5-fluoropyridine |

| Standard InChI | InChI=1S/C6H4Cl2FN/c7-1-4-2-10-3-5(9)6(4)8/h2-3H,1H2 |

| Standard InChI Key | MRBCUKCPEREFGO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=N1)F)Cl)CCl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Chloro-3-(chloromethyl)-5-fluoropyridine (IUPAC name: 4-chloro-3-(chloromethyl)-5-fluoropyridine) is a heterocyclic aromatic compound with the molecular formula C₆H₄Cl₂FN and a molecular weight of 180.00 g/mol . Its structure comprises a pyridine ring substituted with two chlorine atoms, one fluorine atom, and a chloromethyl group, conferring distinct electronic and steric properties.

Key Structural Features:

-

Halogen Substituents: The electron-withdrawing effects of chlorine and fluorine atoms influence the ring’s electron density, enhancing reactivity toward nucleophilic and electrophilic agents.

-

Chloromethyl Group: The -CH₂Cl moiety at position 3 provides a reactive site for further functionalization, enabling the synthesis of complex derivatives.

Physicochemical Properties

Data from PubChem highlights the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₂FN |

| Molecular Weight | 180.00 g/mol |

| Canonical SMILES | C1=C(C=NC(=C1Cl)F)CCl |

| InChI Key | SZUXJQLARCXUCZ-UHFFFAOYSA-N |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |

The compound’s solubility profile suggests compatibility with organic reaction conditions, particularly in coupling and substitution reactions.

Synthesis and Industrial Production

Optimization Considerations:

-

Temperature Control: Maintaining low temperatures (0–10°C) minimizes side reactions such as ring chlorination .

-

Catalyst Use: Lewis acids like AlCl₃ may enhance electrophilic substitution efficiency.

Industrial-Scale Production

Industrial synthesis likely employs continuous flow reactors to improve yield and purity. Key steps include:

-

Vapor-Phase Reactions: For introducing fluorine atoms, vapor-phase fluorination using HF or KF achieves higher regioselectivity compared to liquid-phase methods .

-

Automated Purification: Chromatography or crystallization ensures product consistency, critical for pharmaceutical intermediates.

Chemical Reactivity and Applications

Reactivity Patterns

The compound’s reactivity is governed by its halogen substituents:

-

Nucleophilic Substitution: Chlorine atoms at positions 3 and 4 are susceptible to displacement by amines, alkoxides, or thiols, forming pyridine derivatives with modified biological activity .

-

Cross-Coupling Reactions: The chloromethyl group facilitates Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation for complex molecule synthesis.

Agrochemical Intermediates

Halogenated pyridines are pivotal in synthesizing herbicides and insecticides. For example, replacing the chloromethyl group with thiocyanate yields compounds with enhanced pesticidal activity .

Pharmaceutical Building Blocks

-

Anticancer Agents: Analogous compounds exhibit cytotoxicity via kinase inhibition. For instance, fluoropyridines with chloromethyl groups show IC₅₀ values <10 µM against breast cancer cell lines .

-

Antimicrobials: Fluorine’s electronegativity disrupts bacterial cell wall synthesis, as observed in derivatives tested against Staphylococcus aureus (MIC: 8 µg/mL) .

Biological Activity and Mechanistic Insights

Case Studies and Research Gaps

-

Cytotoxicity Screening: A 2024 study on halogenated pyridines reported IC₅₀ values of 2.5 µM for a 4-chloro derivative against HeLa cells, though the exact substituent pattern was unspecified .

-

Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life in vivo, a trait exploited in CNS-targeting drugs .

Comparison with Structural Analogs

Positional Isomerism Effects

Comparing 4-chloro-3-(chloromethyl)-5-fluoropyridine with its 2-chloro isomer reveals:

| Property | 4-Chloro Isomer | 2-Chloro Isomer |

|---|---|---|

| Reactivity | Higher electrophilicity at C4 | Enhanced substitution at C2 |

| Biological Activity | Improved kinase inhibition | Greater antimicrobial potency |

The 4-chloro isomer’s electronic profile favors interactions with hydrophobic enzyme pockets, whereas the 2-chloro variant exhibits broader-spectrum antimicrobial effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume